N-Cyclopropyl L-Valinamide is classified as an amino acid derivative and belongs to the family of valinamides. It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom of the amide functional group. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a building block in the synthesis of biologically active molecules.
The synthesis of N-Cyclopropyl L-Valinamide can be achieved through various methods. A common approach involves the following steps:
Technical parameters such as temperature, reaction time, and solvent choice can significantly influence the yield and purity of the final product.
N-Cyclopropyl L-Valinamide has a unique molecular structure that contributes to its chemical properties and biological activity. Its molecular formula is , indicating it contains eight carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and one oxygen atom.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are typically employed to confirm the structure and purity of N-Cyclopropyl L-Valinamide.
N-Cyclopropyl L-Valinamide can participate in various chemical reactions due to its functional groups:
These reactions are essential for exploring its potential as a precursor in drug development.
The mechanism of action of N-Cyclopropyl L-Valinamide is not fully elucidated but is believed to involve interactions with specific biological targets, potentially including enzymes or receptors associated with disease pathways. Its structure suggests it may act as an inhibitor or modulator in biochemical processes.
Research indicates that compounds with similar structures often exhibit activity against targets such as kinases or proteases, which are critical in cancer biology and other diseases.
N-Cyclopropyl L-Valinamide exhibits several notable physical and chemical properties:
These properties are crucial for determining its suitability for various applications.
N-Cyclopropyl L-Valinamide has potential applications in several areas:
The strategic incorporation of cyclopropane rings into bioactive peptides represents a cornerstone of rational drug design. Cyclopropane-containing natural products like cyclosporine—a cyclic undecapeptide featuring a methylated (MeBmt) residue with a cyclopropane moiety—demonstrated early that conformational restriction could enhance immunosuppressive activity and metabolic resistance [2]. This historical precedent catalyzed medicinal chemistry interest in synthetic cyclopropyl amino acids. The development of 1-amino-2,3-diphenylcyclopropane-1-carboxylic acid (c3diPhe) provided critical structural evidence that cyclopropane could enforce peptide backbone geometries inaccessible to canonical amino acids, enabling predictable induction of β-turn and 3₁₀-helix conformations [3].
Table 1: Key Historical Milestones in Cyclopropyl Peptide Development
Compound | Structural Feature | Biological Impact |
---|---|---|
Cyclosporine (1970s) | (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine | Revolutionized organ transplantation via immunosuppression |
c3diPhe (2005) | Chiral 1-amino-2,3-diphenylcyclopropane | Validated cyclopropane for β-turn/helix stabilization |
Trovafloxacin (1990s) | N-cyclopropyl fluoroquinolone | Highlighted hepatotoxicity risks of cyclopropyl bioactivation |
MMV1427457 (Antimalarial) | Cyclopropyl carboxamide | Validated cytochrome bc₁ complex inhibition |
Contemporary high-throughput screening campaigns have further validated cyclopropyl motifs in pharmacophores. For example, antimalarial phenotypic screening identified cyclopropyl carboxamides (e.g., MMV1427457) as potent Plasmodium falciparum inhibitors, with the cyclopropyl group directly contributing to target engagement within the Qo site of cytochrome b [5]. Similarly, N-cyclopropyl fluoroquinolones exemplified by trovafloxacin underscored both therapeutic potential and metabolic risks—CYP1A2-mediated oxidation of its cyclopropylamine moiety generates reactive intermediates linked to hepatotoxicity [2]. This duality emphasizes the need for precise stereoelectronic tuning of cyclopropyl substituents.
Cyclopropane’s unique stereoelectronic properties—high C-H bond dissociation energy (~106 kcal/mol), shorter bond lengths, and pyramidalization—underpin its dual role in optimizing pharmacokinetics and target interactions. The reduced susceptibility to oxidative metabolism stems from the energetic barrier to hydrogen atom abstraction by cytochrome P450 (CYP) enzymes. In pitavastatin, the cyclopropyl ring diverts metabolism away from CYP3A4 toward low-abundance CYP2C9, minimizing drug-drug interaction risks [2]. Similarly, iterative optimization of IDO1 inhibitors by Merck scientists demonstrated that cyclopropyl substitution diminished oxidative metabolism, extended half-life, and amplified potency [2].
Table 2: Metabolic and Target-Selectivity Advantages of Cyclopropyl Moieties
Property | Mechanistic Basis | Therapeutic Example |
---|---|---|
Metabolic Stability | High C-H BDE impedes CYP-mediated H-atom abstraction | Pitavastatin (CYP2C9 over CYP3A4 preference) |
Target Selectivity | Preorganization for complementary van der Waals surfaces | Cytochrome b inhibitors (antimalarials) |
Mitigation of Bioactivation | Blockade of reactive intermediate formation | Risdiplam (reduced hERG/phospholipidosis) |
Conformational Constraint | Restriction of φ/ψ angles enhancing binding affinity | Hepatitis C NS5B inhibitors |
However, cyclopropyl groups directly bound to amines pose bioactivation risks. Trovafloxacin’s hepatotoxicity arises from CYP1A2-mediated ring opening, generating electrophilic intermediates that form hepatic protein adducts [2]. Bristol-Myers Squibb scientists observed analogous bioactivation in hepatitis C NS5B inhibitors featuring cyclopropyl motifs, where NADPH-dependent oxidation yielded glutathione conjugates. Mitigation strategies include replacing cyclopropyl with gem-dimethyl groups or introducing methyl substituents to sterically block oxidation—as exemplified in the optimization of Roche’s RNA splice modifier risdiplam, which retained cyclopropyl’s benefits while eliminating hERG and phospholipidosis liabilities [2].
N-Cyclopropyl L-valinamide (C₈H₁₆N₂O, MW 156.23 g/mol) serves as a paradigm for studying cyclopropane-driven conformational control in peptidomimetics. Its structure—valine’s carboxyl group replaced by a carboxamide and the α-amino group substituted with cyclopropyl—introduces two key constraints:
Table 3: Structural and Conformational Impact of Cyclopropane in Peptide Design
Parameter | Canonical L-Valinamide | N-Cyclopropyl L-Valinamide | Biological Consequence |
---|---|---|---|
N-Rotation Barrier | ~15 kcal/mol (N-H) | ~40 kcal/mol (N-cyclopropyl) | Predefined amide bond geometry |
φ/ψ Angle Preferences | Broad distribution | φ: -60°±20°, ψ: -30°±20° | Stabilizes γ-turn motifs |
Hydrogen Bond Capacity | Donor (N-H) and acceptor (C=O) | Donor (N-H) only | Alters solvation and membrane permeability |
Lipophilicity (XLogP3) | -1.2 | 0.6 | Enhanced membrane penetration |
Biophysical studies of analogous cyclopropyl amino acids reveal profound conformational biases. Homo-peptides of (R,R)-1-amino-2,3-diphenylcyclopropane-1-carboxylic acid (c3diPhe) adopt β-turn and 3₁₀-helix structures in crystal lattices, driven by cyclopropane’s angle compression (C-C-C ~60°) and eclipsing interactions [3]. In N-cyclopropyl valinamide, these forces translate to stabilized γ-turns—ideal for mimicking bioactive turns in endogenous ligands. This preorganization underlies its utility as a building block for foldamers and protease-resistant peptidomimetics, particularly in antimicrobial peptides where rigidity counteracts membrane fluidity [4] [6]. Synthesis typically employs carbodiimide-mediated coupling of L-valine methyl ester with cyclopropylamine, followed by ammonia treatment to yield the primary carboxamide [6].
Table 4: Structurally Related Cyclopropyl Peptidomimetics
Compound | Key Structural Feature | Application Context |
---|---|---|
N-Cyclopropyl L-Alaninamide | Alanine backbone + cyclopropylamide | β-sheet nucleator |
N-Cyclopropyl L-Leucinamide | Isobutyl side chain + cyclopropylamide | Hydrophobic core stabilizer |
(R,R)-c3diPhe | 1-Amino-2,3-diphenylcyclopropane carboxylate | β-turn/helix inducer |
N-Benzyl L-Valinamide | Aromatic N-substituent | Conformational comparator |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8